A Comprehensive Technical Guide to the Synthesis and Characterization of Dimanganese Decacarbonyl
A Comprehensive Technical Guide to the Synthesis and Characterization of Dimanganese Decacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of dimanganese decacarbonyl (Mn₂(CO)₁₀), a foundational organometallic compound. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the experimental workflow for its preparation and analysis.
Introduction
Dimanganese decacarbonyl, with the chemical formula Mn₂(CO)₁₀, is a stable, yellow crystalline solid and a key precursor in the synthesis of various manganese-containing compounds.[1][2] First synthesized in 1954 by Brimm, Lynch, and Sesny, it consists of two Mn(CO)₅ units joined by a Mn-Mn bond.[1] The molecule has no bridging carbonyl ligands and possesses an approximate D₄d point group symmetry.[1][2] Its well-defined structure and reactivity make it a valuable reagent and a model system for studying metal-metal bonding and organometallic reactions.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of dimanganese decacarbonyl is presented in the tables below for easy reference.
Table 1: Physical Properties of Dimanganese Decacarbonyl
| Property | Value |
| Molecular Formula | C₁₀Mn₂O₁₀ |
| Molar Mass | 389.98 g/mol [1][2] |
| Appearance | Yellow crystals[1][2] |
| Density | 1.750 g/cm³[1][2] |
| Melting Point | 154 °C (309 °F; 427 K)[1][2] |
| Boiling Point | Sublimes at 60 °C under reduced pressure (0.5 mm Hg)[1][3] |
| Solubility | Insoluble in water, soluble in organic solvents[1][4] |
| Dipole Moment | 0 D[1][2] |
Table 2: Crystallographic Data for Dimanganese Decacarbonyl
| Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c |
| a | 14.14 Å[1] |
| b | 7.10 Å[1] |
| c | 14.63 Å[1] |
| β | 105.2°[1] |
| Z | 4[1] |
| Mn-Mn Bond Length | 290.38(6) pm[3] |
| Axial Mn-C Bond Length | 181.1 pm[1] |
| Average Equatorial Mn-C Bond Length | 185.6 pm[1] |
Table 3: Spectroscopic Data for Dimanganese Decacarbonyl
| Technique | Key Features and Values |
| Infrared (IR) Spectroscopy (νCO) | Three characteristic bands are observed between 2045 cm⁻¹ and 1975 cm⁻¹ in non-coordinating solvents.[3] In cyclohexane, prominent bands appear around 2044, 2013, and 1983 cm⁻¹. |
| Mass Spectrometry (MS) | The parent ion peak is observed at m/z 390, corresponding to [Mn₂(CO)₁₀]⁺.[3] The primary fragmentation pattern involves the sequential loss of the ten carbonyl ligands.[3] |
| ¹³C NMR Spectroscopy | A single resonance is typically observed for the carbonyl carbons due to the molecule's symmetry and rapid exchange processes.[3] |
| UV-Visible Spectroscopy | Intense charge-transfer bands are present in the 300-400 nm region, with molar absorptivities exceeding 10⁴ M⁻¹cm⁻¹.[3] These are attributed to metal-to-ligand charge transfer transitions.[3] |
Synthesis of Dimanganese Decacarbonyl
Several methods for the synthesis of dimanganese decacarbonyl have been developed, broadly categorized into high-pressure and low-pressure procedures.
High-Pressure Reductive Carbonylation
This is a traditional and effective method for synthesizing Mn₂(CO)₁₀.
3.1.1. Protocol: Reduction of Manganese(II) Chloride
This procedure is an improvement on the original synthesis and provides a moderate yield.[1][2]
-
Materials: Anhydrous manganese(II) chloride (MnCl₂), sodium benzophenone (B1666685) ketyl, carbon monoxide (CO), and a high-pressure autoclave.
-
Procedure:
-
In a rigorously dried and inert atmosphere (e.g., a glovebox), charge a high-pressure autoclave with anhydrous MnCl₂ and a solution of sodium benzophenone ketyl, which acts as the reducing agent.
-
Seal the autoclave and purge it several times with high-purity carbon monoxide.
-
Pressurize the autoclave with carbon monoxide to approximately 200 atmospheres.[1][2]
-
Heat the reaction mixture while stirring. The exact temperature and reaction time can be optimized, but temperatures in the range of 100-150 °C are typical.
-
After the reaction period, cool the autoclave to room temperature and slowly vent the excess carbon monoxide in a well-ventilated fume hood.
-
The product, dimanganese decacarbonyl, is then isolated from the reaction mixture by extraction with an organic solvent, followed by crystallization. This method can yield approximately 32% of the product.[1]
-
Low-Pressure Synthesis
A more recent development utilizes readily available precursors and avoids the need for high-pressure equipment.[1]
3.2.1. Protocol: From Methylcyclopentadienyl Manganese Tricarbonyl
This method offers a more convenient laboratory-scale synthesis.[1]
-
Materials: Methylcyclopentadienyl manganese tricarbonyl (MMT), sodium metal (as a reducing agent), and carbon monoxide.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve MMT in a suitable solvent (e.g., diglyme).
-
Add finely dispersed sodium metal to the solution.
-
Bubble carbon monoxide through the stirred reaction mixture at ambient pressure.
-
The reaction progress can be monitored by observing the color change of the solution.
-
Upon completion, the reaction is quenched, and the product is worked up by filtration and extraction.
-
Purification by sublimation or recrystallization yields the final product. Yields for this method are typically in the range of 16-20%.[1]
-
Characterization of Dimanganese Decacarbonyl
A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized dimanganese decacarbonyl.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for characterizing metal carbonyls due to the strong absorption of the C-O stretching vibrations.
-
Protocol:
-
Prepare a dilute solution of the synthesized Mn₂(CO)₁₀ in a suitable non-coordinating solvent such as hexane (B92381) or cyclohexane.
-
Record the IR spectrum in the range of 2200-1800 cm⁻¹.
-
The spectrum should exhibit three distinct, strong absorption bands characteristic of the terminal carbonyl ligands in Mn₂(CO)₁₀.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Protocol:
-
Introduce a sample of Mn₂(CO)₁₀ into the mass spectrometer, typically using a direct insertion probe or by vaporization.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).
-
The spectrum should show a parent ion peak corresponding to the molecular weight of Mn₂(CO)₁₀ (m/z ≈ 390).
-
Observe the characteristic fragmentation pattern, which involves the sequential loss of the ten CO ligands, resulting in a series of peaks separated by 28 mass units (the mass of CO).
-
Experimental and Logical Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflow for dimanganese decacarbonyl.
Caption: High-level workflow for the synthesis of dimanganese decacarbonyl.
Caption: Workflow for the characterization of dimanganese decacarbonyl.
Caption: Key reaction pathways of dimanganese decacarbonyl.
